6-FLUORO-4-(2-METHYLBENZENESULFONYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLINE
Description
6-Fluoro-4-(2-methylbenzenesulfonyl)-3-(morpholine-4-carbonyl)quinoline is a synthetic quinoline derivative with a fluorine atom at position 6, a 2-methylbenzenesulfonyl group at position 4, and a morpholine-4-carbonyl moiety at position 2. Quinoline scaffolds are widely explored in medicinal chemistry due to their versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
Properties
IUPAC Name |
[6-fluoro-4-(2-methylphenyl)sulfonylquinolin-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S/c1-14-4-2-3-5-19(14)29(26,27)20-16-12-15(22)6-7-18(16)23-13-17(20)21(25)24-8-10-28-11-9-24/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBYDQQRBRQFAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-FLUORO-4-(2-METHYLBENZENESULFONYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: The quinoline core can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the fluoro group: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Morpholino substitution: The morpholino group can be introduced through nucleophilic substitution reactions using morpholine and suitable leaving groups.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
6-FLUORO-4-(2-METHYLBENZENESULFONYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholino group, using reagents such as alkyl halides or acyl chlorides
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-FLUORO-4-(2-METHYLBENZENESULFONYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial or antiviral agent due to its quinoline core, which is known for such activities.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound may be used as a probe or tool in biological studies to investigate cellular processes or molecular interactions.
Mechanism of Action
The mechanism of action of 6-FLUORO-4-(2-METHYLBENZENESULFONYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLINE involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit bacterial DNA-gyrase, similar to other fluoroquinolones, thereby preventing bacterial replication . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Quinoline Core
a) Sulfonyl Group Variations
- 3-(Benzenesulfonyl)-4-(Pyrrolidin-1-yl)quinoline (): Lacks the methyl group on the sulfonyl benzene, reducing steric hindrance. Molecular weight: 338.43 g/mol.
- 3-(Benzenesulfonyl)-6-Fluoro-4-(4-Phenylpiperazin-1-yl)quinoline (): Features a phenylpiperazine group instead of morpholine, which may alter solubility and receptor affinity (Mol. Wt.: 447.53 g/mol).
b) Morpholine vs. Other Heterocycles
- 2-(4-Chlorophenyl)-3-[(4-Methylphenyl)Sulfanyl]-4-Quinolinecarboxylic Acid (): Replaces morpholine with a sulfanyl group and carboxylic acid, significantly altering polarity and bioavailability.
Fluorine Substitution
- The 6-fluoro substituent in the target compound increases lipophilicity and membrane permeability compared to non-fluorinated analogs like 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (). Fluorine’s electron-withdrawing effect may also stabilize interactions with enzyme active sites .
Anticancer Potential
- Quinolines with sulfonyl and morpholine groups, such as the target compound, are hypothesized to target PDK1 (pyruvate dehydrogenase kinase 1), a key regulator of apoptosis in cancer cells .
- Steroidal Quinoline Hybrids (): Demonstrated antitumor activity via antimicrobial-like mechanisms, but the target compound’s non-steroidal structure may reduce off-target toxicity.
- 2-(4-Chlorophenyl)-4-(3,4-Dimethoxyphenyl)-6-Methoxy-3-Methylquinoline (): Exhibits antineoplastic effects, though its methoxy groups may limit metabolic stability compared to the target’s sulfonyl and morpholine groups.
Antimicrobial Activity
Physicochemical and Pharmacokinetic Properties
Biological Activity
6-Fluoro-4-(2-methylbenzenesulfonyl)-3-(morpholine-4-carbonyl)quinoline is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a quinoline core substituted with a fluorine atom, a sulfonamide group, and a morpholine ring. These modifications are crucial for the compound's biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit enzymes such as carbonic anhydrase and certain proteases, which are involved in various physiological processes.
- Modulation of Receptor Activity : The quinoline structure is known to interact with several receptors, potentially influencing neurotransmitter systems.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antibacterial and antifungal activities, likely due to its ability to disrupt microbial cell wall synthesis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Enzyme Inhibition | Inhibits carbonic anhydrase | |
| Receptor Modulation | Potential antagonist for mGluR5 |
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound.
Case Study 1: Antimicrobial Efficacy
A study conducted on structurally related quinolines demonstrated significant antimicrobial properties against various bacterial strains. The results indicated that modifications in the sulfonamide group enhanced activity against resistant strains, suggesting a similar potential for this compound.
Case Study 2: Neuropharmacological Effects
Research on related compounds has shown that quinolines can modulate neurotransmitter systems, particularly through interaction with metabotropic glutamate receptors (mGluRs). This suggests that this compound may have implications in treating neurological disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
